REACTION_CXSMILES
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[H-].[H-].[H-].[H-].[Li+].[Al+3].[S:7]1[CH:11]=[CH:10][CH:9]=[C:8]1[CH:12]1[CH2:16][NH:15][C:14](=O)[CH2:13]1>C1COCC1>[S:7]1[CH:11]=[CH:10][CH:9]=[C:8]1[CH:12]1[CH2:13][CH2:14][NH:15][CH2:16]1 |f:0.1.2.3.4.5|
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Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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After the addition
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Type
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TEMPERATURE
|
Details
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was heated
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Type
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TEMPERATURE
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Details
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at reflux for 4 hrs
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Duration
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4 h
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Name
|
|
Type
|
|
Smiles
|
S1C(=CC=C1)C1CNCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |